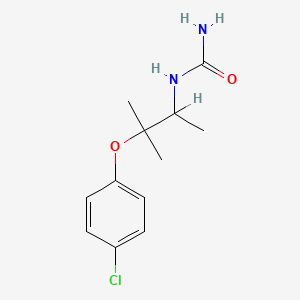
LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is a synthetic analog of luteinizing hormone-releasing hormone. This compound is designed to interact with luteinizing hormone-releasing hormone receptors, which play a crucial role in the regulation of reproductive hormones. The modification with phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- enhances its binding affinity and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- involves multiple steps, including peptide synthesis and chemical modification. The peptide synthesis is typically carried out using solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The modification with phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is achieved through specific chemical reactions that introduce the dinitrophenol group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- undergoes various chemical reactions, including:
Oxidation: The dinitrophenol group can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can modify the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dinitrophenol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of amino derivatives, while substitution reactions yield various substituted phenol derivatives.
Scientific Research Applications
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating reproductive hormone levels and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating hormone-related disorders, such as prostate cancer and endometriosis.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting luteinizing hormone-releasing hormone receptors.
Mechanism of Action
The compound exerts its effects by binding to luteinizing hormone-releasing hormone receptors, which are G-protein-coupled receptors involved in the regulation of reproductive hormones. Upon binding, it activates signaling pathways that influence the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This, in turn, affects the production of sex hormones such as testosterone and estrogen.
Comparison with Similar Compounds
Similar Compounds
Leuprorelin: Another luteinizing hormone-releasing hormone analog used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic luteinizing hormone-releasing hormone analog used for similar therapeutic purposes.
Triptorelin: Another analog with applications in hormone therapy.
Uniqueness
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is unique due to its specific chemical modification, which enhances its binding affinity and specificity for luteinizing hormone-releasing hormone receptors. This makes it a valuable tool for targeted therapeutic applications and research studies focused on reproductive hormone regulation.
Properties
CAS No. |
100304-55-0 |
|---|---|
Molecular Formula |
C68H88N18O17 |
Molecular Weight |
1429.5 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C68H88N18O17/c1-38(2)30-50(61(93)78-49(17-10-28-73-68(70)71)67(99)84-29-11-18-55(84)66(98)75-36-57(69)89)79-59(91)47(16-8-9-27-72-46-24-21-42(85(100)101)34-56(46)86(102)103)77-62(94)52(32-40-19-22-43(88)23-20-40)81-65(97)54(37-87)83-64(96)53(33-41-35-74-45-15-7-6-14-44(41)45)82-63(95)51(31-39-12-4-3-5-13-39)80-60(92)48-25-26-58(90)76-48/h3-7,12-15,19-24,34-35,38,47-55,72,74,87-88H,8-11,16-18,25-33,36-37H2,1-2H3,(H2,69,89)(H,75,98)(H,76,90)(H,77,94)(H,78,93)(H,79,91)(H,80,92)(H,81,97)(H,82,95)(H,83,96)(H4,70,71,73)/t47-,48-,49+,50+,51-,52+,53-,54+,55+/m1/s1 |
InChI Key |
BSNGEDCGOOMPDX-SEHSELDVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@H]7CCC(=O)N7 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



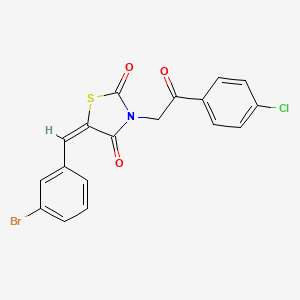
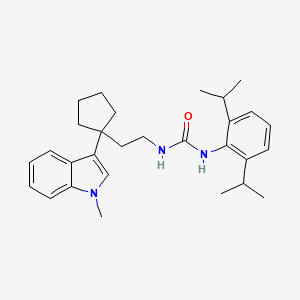
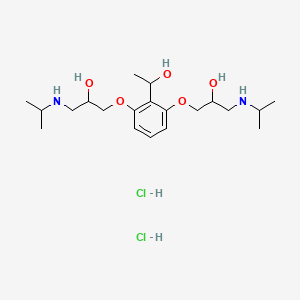
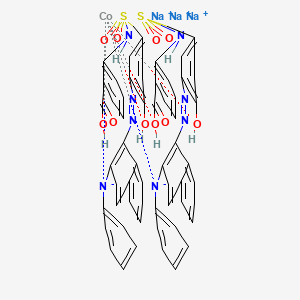

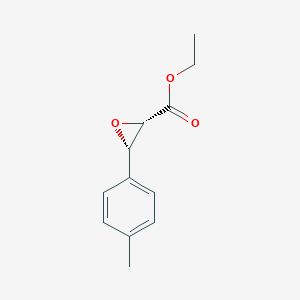

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)



